4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

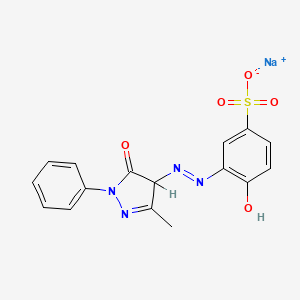

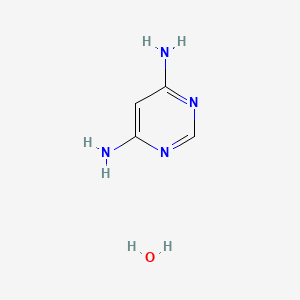

4-Nitrophenyl β-D-N,N’,N’'-triacetylchitotriose is a substrate for the hydrolytic activity of the chitinase enzyme . The release of the chromogenic end product p-nitrophenol can be measured at 405 nm .

Synthesis Analysis

The synthesis of 4-Nitrophenyl β-D-N,N’,N’'-triacetylchitotriose involves the use of chitinase enzymes. These enzymes are expressed in organisms like the thermophilic filamentous fungus Rasamsonia emersonii . The chitinases are expressed as glycoproteins and have a GH18 catalytic domain .

Molecular Structure Analysis

The empirical formula of 4-Nitrophenyl β-D-N,N’,N’'-triacetylchitotriose is C30H44N4O18 . It has a molecular weight of 748.69 .

Chemical Reactions Analysis

The chitinases originating from the R. emersonii genome displayed endo-chitinase and chitobiosidase activity . Chit2 displayed the highest chitin-degrading ability at 3456 µmol/mg on 4-NP-triacetylchitotriose .

Physical And Chemical Properties Analysis

4-Nitrophenyl β-D-N,N’,N’'-triacetylchitotriose is a powder that is soluble in DMSO: 9.80-10.20 mg/mL, clear to slightly hazy, colorless to yellow . It should be stored at a temperature of 2-8°C .

科学研究应用

Enzymatic Synthesis and Substrate Specificity

Transglycosylation Activity in Enzymes : The study by Remenyik et al. (2003) introduced transglycosylation activity into human salivary alpha-amylase, which enabled the synthesis of 4-nitrophenyl glycosides, including 1-thio-beta-D-maltoside and maltotrioside, with yields up to 60%. This mutation preserved the enzyme's stereo- and regioselectivity, demonstrating a method for synthesizing glycosidic bonds with specific properties (Remenyik et al., 2003).

Enzymatic Glycosylation Using Acylated Sugar Donors : Hušáková et al. (2001) explored the enzymatic glycosylation using 6-O-acylated sugar donors and acceptors, catalyzed by beta-N-acetylhexosaminidase, to synthesize triacetylchitobiose derivatives. This study showcases the application of specific enzymatic processes to modify and create glycosidic structures for research purposes (Hušáková et al., 2001).

Method Development in Biochemistry

High-Level Production of Thermoacidophilic Beta-Glucosidase : Ng et al. (2010) reported the high yield of beta-glucosidase activity on 4-nitrophenyl beta-d-glucopyranoside achieved through solid-state fermentation. This enzyme's properties, including thermophilicity and acidophilicity, along with its potential in improving the efficiency of cellulosic bioconversion, illustrate the significant role of specific substrates in enzyme production and application (Ng et al., 2010).

安全和危害

未来方向

属性

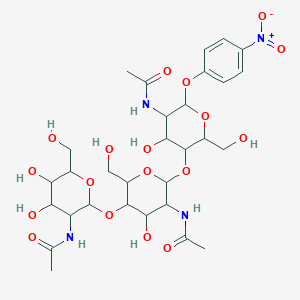

IUPAC Name |

N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYYAJFSFHIFNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N4O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399448 |

Source

|

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

CAS RN |

7699-38-9 |

Source

|

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one hydrobromide](/img/structure/B1587255.png)